(R)-1-Benzoyl-3-methylpiperazine hydrochloride
Overview
Description
(R)-1-Benzoyl-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of 240.73 g/mol. It is a derivative of piperazine, a versatile chemical used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Benzoylation Reaction: The compound can be synthesized by reacting (R)-3-methylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Hydrochloride Formation: The resulting (R)-1-Benzoyl-3-methylpiperazine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
(R)-1-Benzoyl-3-methylpiperazine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(R)-1-Benzoyl-3-methylpiperazine hydrochloride is similar to other benzoyl derivatives of piperazine, such as (S)-1-Benzoyl-3-methylpiperazine hydrochloride and 1-Benzoyl-4-methylpiperazine hydrochloride
Comparison with Similar Compounds
(S)-1-Benzoyl-3-methylpiperazine hydrochloride
1-Benzoyl-4-methylpiperazine hydrochloride
1-Benzoyl-2-methylpiperazine hydrochloride
This compound's unique stereochemistry and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for further modification make it an exciting area of study for chemists and researchers alike.
Properties
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-phenylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYILLDCYROOO-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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